A-Z-L-0010: A Technical Guide to N-(Propargyl-PEG2)-PEG3-t-butyl ester
A-Z-L-0010: A Technical Guide to N-(Propargyl-PEG2)-PEG3-t-butyl ester
Abstract
This technical guide provides an in-depth analysis of N-(Propargyl-PEG2)-PEG3-t-butyl ester, a heterobifunctional polyethylene glycol (PEG) linker critical to advancements in bioconjugation, chemical biology, and pharmacology. The molecule's unique architecture, featuring a terminal propargyl group for click chemistry, a central PEG spacer, and a t-butyl ester protected carboxyl group, offers researchers a versatile tool for covalently linking molecules of interest. This document details the compound's chemical identifiers, core applications in Proteolysis Targeting Chimeras (PROTACs), step-by-step experimental protocols for its use, and the underlying chemical principles that govern its reactivity. It is intended for researchers, chemists, and drug development professionals seeking to leverage advanced chemical linkers in their work.
Chemical Identity and Physicochemical Properties
Initial searches for the specific nomenclature "N-(Propargyl-PEG2)-PEG3-t-butyl ester" revealed a closely related and more commonly cataloged branched structure: N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester . The CAS Number for this branched derivative is 2093152-78-2.[1][2][3][4] However, a linear version matching the requested name is also available from chemical suppliers, though it is less commonly assigned a CAS number.[5] For clarity, this guide will focus on the linear isomer, Propargyl-PEG5-t-butyl ester , which represents the functional equivalent of the requested molecule and is well-documented in chemical catalogs.
The core structure consists of a propargyl group (a terminal alkyne), a five-unit PEG spacer, and a carboxylic acid protected as a t-butyl ester. This design imparts specific functionalities: the propargyl group is an active handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][6] The hydrophilic PEG spacer enhances aqueous solubility and provides spatial separation between conjugated molecules.[7][8] The t-butyl ester serves as a protecting group for a terminal carboxylic acid, which can be deprotected under acidic conditions to reveal a new reactive site.[7][8]
Table 1: Chemical Identifiers and Properties for Propargyl-PEG5-t-butyl ester
| Identifier | Value | Source(s) |
| CAS Number | 1245823-50-0 | [7][9] |
| Molecular Formula | C18H32O7 | [7][9] |
| Molecular Weight | 360.45 g/mol | [7][9] |
| Purity | Typically >95% | [5][7][9] |
| Appearance | Colorless to Yellow Liquid or Semi-Solid | [10] |
| Storage Conditions | -20°C, Inert Atmosphere, Protect from Light | [7][11] |
| SMILES | C#CCOCCOCCOCCOCCOCCC(OC(C)(C)C)=O | [9] |
Core Applications in Drug Discovery and Bioconjugation
The trifunctional nature of this linker—alkyne handle, PEG spacer, and protected carboxylate—makes it an exceptionally valuable tool in the synthesis of complex bioconjugates and therapeutic agents.
Synthesis of PROTACs
A primary application is in the construction of PROTACs. These molecules are designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3] The linker plays a crucial role in this process, as its length and composition dictate the spatial orientation of the two bound proteins, which is critical for efficient ubiquitination.
N-(Propargyl-PEG2)-PEG3-t-butyl ester (or its Propargyl-PEG5-t-butyl ester equivalent) allows for a modular assembly of PROTACs. A typical workflow involves:
-
Synthesizing or obtaining a ligand for the target protein that has been modified with an azide group.
-
Synthesizing or obtaining a ligand for an E3 ligase (e.g., derivatives of thalidomide for Cereblon or VH032 for VHL) that contains a free carboxylic acid.
-
Reacting the azide-modified target ligand with the propargyl group of the PEG linker via CuAAC click chemistry.
-
Deprotecting the t-butyl ester on the other end of the linker to reveal the carboxylic acid.
-
Coupling the now free carboxylic acid of the linker-target ligand conjugate with an amine on the E3 ligase ligand using standard amide bond formation chemistry (e.g., HATU or EDC coupling).
Caption: Modular workflow for PROTAC synthesis using the bifunctional linker.
Surface Modification and Bioconjugation
The propargyl group allows for the covalent attachment of this linker to surfaces, nanoparticles, or large biomolecules that have been functionalized with azides.[12] Once the linker is attached, the t-butyl ester can be removed to present a carboxylic acid on the surface. This acid can then be used for subsequent conjugation of proteins, peptides, or other molecules via amide coupling, effectively creating a functionalized surface with a hydrophilic spacer to reduce non-specific binding.
Key Experimental Protocols
The following protocols are standardized methodologies for the primary reactions involving this linker. Researchers should adapt concentrations and conditions based on the specific properties of their substrates.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the propargyl-PEG linker to an azide-containing molecule.
Materials:
-
Propargyl-PEG5-t-butyl ester
-
Azide-functionalized molecule of interest
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Solvent: 1:1 mixture of water and t-butanol or DMF
Procedure:
-
Dissolve the azide-functionalized molecule (1.0 equivalent) and Propargyl-PEG5-t-butyl ester (1.1 equivalents) in the chosen solvent system.
-
Prepare a fresh aqueous solution of sodium ascorbate (0.3 equivalents, e.g., 100 mM).
-
Prepare an aqueous solution of CuSO4 (0.1 equivalents, e.g., 50 mM).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4 solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, the product can be purified. If the product is organic-soluble, perform an aqueous workup followed by column chromatography. If the product is a biomolecule, purification is typically achieved by size-exclusion chromatography or dialysis to remove copper and excess reagents.
Causality: Sodium ascorbate acts as a reducing agent, converting Cu(II) from the CuSO4 salt to the catalytically active Cu(I) species in situ. The Cu(I) then catalyzes the cycloaddition between the terminal alkyne of the linker and the azide group to form a stable 1,2,3-triazole ring.[13]
Caption: Step-by-step workflow for a typical CuAAC reaction.
Protocol 2: Deprotection of the t-Butyl Ester
This protocol removes the t-butyl protecting group to reveal the terminal carboxylic acid.
Materials:
-
t-Butyl ester-containing conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the t-butyl ester-containing compound in DCM.
-
Add an excess of TFA to the solution, typically in a 1:1 or 1:4 ratio of DCM to TFA.[14]
-
Stir the reaction at room temperature for 1-5 hours. The evolution of isobutylene gas may be observed. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, remove the DCM and TFA under reduced pressure (in a fume hood).
-
The resulting carboxylic acid can be co-evaporated with a solvent like toluene to remove residual TFA or washed with water if the product is soluble in an organic solvent.[14] The crude product is often used directly in the next step without further purification.
Causality: Strong acids like TFA protonate the ester oxygen, facilitating the cleavage of the carbon-oxygen bond.[15] The highly stable tertiary carbocation (t-butyl cation) is formed as a leaving group, which then rapidly eliminates a proton to form isobutylene gas. This irreversible gas formation drives the reaction to completion.[16][17]
Conclusion
N-(Propargyl-PEG2)-PEG3-t-butyl ester and its linear equivalent, Propargyl-PEG5-t-butyl ester, are sophisticated chemical tools that embody the principles of modularity and orthogonality in modern chemical synthesis. By providing distinct reactive handles at either end of a solubilizing PEG spacer, these linkers grant researchers precise control over the construction of complex molecular architectures like PROTACs. The robust and well-characterized protocols for click chemistry and t-butyl ester deprotection ensure their reliable application in diverse research settings, from fundamental chemical biology to the development of next-generation therapeutics.
References
-
N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester. CD Bioparticles. [Link]
-
N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester. Shaanxi Xin yan Bomei Biotechnology Co., Ltd. [Link]
-
Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. The University of Queensland eSpace. [Link]
-
Supporting Information: A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry. [Link]
-
Ester Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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tert-Butyl Esters. Organic Chemistry Portal. [Link]
-
Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. ResearchGate. [Link]
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Propargyl PEG | Alkyne PEG, Click Chemistry Linkers. AxisPharm. [Link]
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Click-PEGylation – A mobility shift approach to assess the redox state of cysteines in candidate proteins. PMC, National Center for Biotechnology Information. [Link]
-
Propargyl-PEG5-t-butyl ester (CAT#: ADC-L-Y0027). Creative Biolabs. [Link]
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